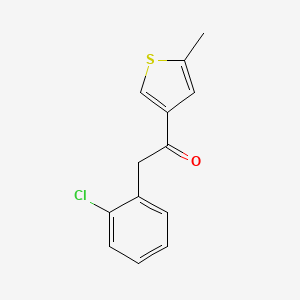

2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one

Description

Historical Context of Thiophene-Based Compounds in Research

Thiophene, a five-membered aromatic heterocycle containing sulfur, was first isolated in 1882 by Viktor Meyer as a benzene contaminant. Its discovery marked a pivotal moment in organic chemistry, enabling the development of numerous derivatives with applications ranging from materials science to pharmaceuticals. Early research focused on thiophene’s reactivity, which resembles benzene but with enhanced nucleophilicity due to sulfur’s electron-donating effects. By the mid-20th century, thiophene derivatives were recognized for their pharmacological potential, exemplified by the antiretroviral drug Ritonavir and the antiplatelet agent Clopidogrel (Plavix®).

The integration of chlorophenyl groups into heterocyclic frameworks emerged later, driven by the need to modulate electronic properties and bioavailability. Chlorine’s electron-withdrawing nature enhances binding affinity to biological targets, while thiophene’s planar structure facilitates π-π stacking interactions. This synergy has made chlorophenyl-thiophene hybrids a focus of modern drug design.

Significance in Medicinal Chemistry and Drug Discovery

Thiophene-chlorophenyl hybrids occupy a critical niche in medicinal chemistry due to their dual functionality:

- Electronic Modulation : The thiophene ring’s sulfur atom participates in hydrogen bonding and dipole interactions, while the chlorophenyl group introduces steric and electronic effects that enhance target selectivity.

- Metabolic Stability : Hybrid structures often exhibit improved metabolic stability compared to single-heterocycle analogs, as demonstrated by the prolonged half-life of Cymbalta® (a thiophene-containing antidepressant).

Recent studies highlight the role of 2-(2-chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one in inhibiting enzymes such as cyclooxygenase-2 (COX-2) and tyrosine kinases, which are implicated in inflammation and cancer. Its methyl substituent further fine-tunes lipophilicity, optimizing membrane permeability.

Overview of Current Research Landscape

Contemporary research on this compound spans three domains:

- Synthetic Methodologies : Advances in cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, have enabled efficient synthesis of thiophene-chlorophenyl hybrids. For instance, the Gewald reaction—a base-catalyzed condensation of ketones with β-acetonitriles—has been adapted to produce 2-aminothiophene precursors.

- Computational Drug Design : Molecular docking studies predict strong binding affinities for kinases and G-protein-coupled receptors (GPCRs), driven by the compound’s planar thiophene ring and chlorine’s halogen bonding.

- Material Science Applications : Thiophene derivatives are being explored as organic semiconductors, with chlorophenyl groups enhancing charge transport properties.

Rationale for Academic Interest in Hybrid Thiophene-Chlorophenyl Structures

The academic appeal of 2-(2-chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one stems from its structural versatility and multifunctional pharmacophore. Key factors include:

- Dual Targeting Potential : The hybrid structure allows simultaneous interaction with hydrophobic pockets (via chlorophenyl) and polar regions (via thiophene sulfur).

- Scalable Synthesis : Commercial availability of precursors like 5-methylthiophene-3-carbaldehyde and 2-chlorophenylacetyl chloride supports large-scale production.

- Structural Analog Development : Minor modifications, such as replacing chlorine with fluorine or varying methyl group positions, enable systematic structure-activity relationship (SAR) studies.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{11}\text{ClOS} $$ | |

| Molecular Weight | 250.74 g/mol | |

| Boiling Point | Not reported | |

| Key Synthesis Method | Gewald reaction variants |

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-(5-methylthiophen-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClOS/c1-9-6-11(8-16-9)13(15)7-10-4-2-3-5-12(10)14/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLXRZNYXPKEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with 5-methylthiophene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound. These methods also allow for better control over reaction parameters and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism of action would require detailed studies to elucidate the molecular interactions and effects.

Comparison with Similar Compounds

Chlorophenyl Regioisomers

The position of the chlorine substituent on the phenyl ring significantly impacts physicochemical and spectral properties. highlights JWH 203 regioisomers, where chlorine occupies the 2-, 3-, or 4-position on the phenyl group. Key differences include:

- Mass Spectrometry (MS) Fragmentation: 2-Chlorophenyl isomer (target compound): Fragments at m/z 144.0444 (C₉H₆NO⁺) and 214.1226 (C₁₄H₁₆NO⁺) . 3-/4-Chlorophenyl isomers: Exhibit distinct fragmentation patterns due to altered resonance stabilization.

- Bioactivity: In JWH 203 analogs, regioisomerism affects cannabinoid receptor binding, with 2-chlorophenyl derivatives showing higher affinity .

Table 1: MS Data for Chlorophenyl Regioisomers

| Substituent Position | Key Fragments (m/z) | Collision Energy (eV) |

|---|---|---|

| 2-Chlorophenyl | 144.0444, 214.1226 | 20–40 |

| 3-Chlorophenyl | Similar but shifted peaks | 20–40 |

| 4-Chlorophenyl | Distinctive lower m/z | 20–40 |

Sulfoximine Derivatives

and describe analogs where the ketone group is replaced with a dimethyl(oxo)-λ⁶-sulfanylidene moiety. For example:

Table 2: NMR Comparison of Sulfoximine Derivatives

| Compound | Aryl Group | Key ¹H NMR Signals (δ, ppm) |

|---|---|---|

| Target compound | 5-Methylthiophen | Data not available in evidence |

| 1u (2-chlorophenyl) | 2-Chlorophenyl | 4.76 (s, CH), 3.53 (s, 2×CH₃) |

| 1v (2-bromophenyl) | 2-Bromophenyl | 4.67 (s, CH), 3.54 (s, 2×CH₃) |

Heterocyclic Variations

and detail compounds with alternative heterocycles:

- 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one : Features a chlorothiophene group, which increases electron-withdrawing effects compared to the target compound’s 5-methylthiophen-3-yl group .

- Thiophen-2-yl vs. Thiophen-3-yl : The 3-position substitution in the target compound may alter conjugation and steric interactions in synthesis .

Table 3: Electronic Effects of Heterocyclic Substituents

| Heterocycle | Substituent | Electronic Effect |

|---|---|---|

| 5-Methylthiophen-3-yl | Methyl (donor) | Enhances electron density |

| 5-Chlorothiophen-2-yl | Chloro (acceptor) | Reduces electron density |

| Thiophen-2-yl | None | Standard conjugation |

Theoretical and Spectroscopic Analysis

- Density Functional Theory (DFT) : and highlight DFT’s role in predicting reactivity. For example, sulfoximine derivatives (1u, 1v) exhibit calculated charge distributions favoring nucleophilic attack at the ketone/sulfoximine site .

Biological Activity

2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one, a compound with significant structural features, has garnered attention in biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₃H₁₁ClOS

- Molecular Weight : 250.74 g/mol

- CAS Number : 2172656-73-2

The structure includes a chlorophenyl group and a methylthiophenyl moiety, which may contribute to its biological activity.

Research suggests that the biological activity of 2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one may be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown promising results in inhibiting various microbial strains. Studies indicate that derivatives with similar structures exhibit significant antimicrobial properties, suggesting that this compound could follow suit.

- Antioxidant Properties : The presence of thiophene rings is often associated with antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which may lead to protective effects against oxidative stress.

- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for various enzymes, including cholinesterases. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are of particular interest in neuropharmacology.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of similar chlorophenyl compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to 2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one exhibited significant growth inhibition at concentrations as low as 50 µg/mL.

Case Study: Enzyme Inhibition

In vitro assays demonstrated that compounds related to 2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one could inhibit AChE and BChE with IC50 values ranging from 40 to 150 µM. These findings are crucial for developing treatments for neurodegenerative diseases where cholinesterase inhibition is beneficial.

Q & A

Basic: What are the common synthetic routes for 2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves chlorination of a precursor ketone using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A multi-step approach may include:

- Friedel-Crafts acylation to introduce the acetyl group to the thiophene ring.

- Selective chlorination at the 2-chlorophenyl moiety under controlled temperatures (0–5°C) to prevent over-chlorination .

- Solvent choice (e.g., dry dichloromethane or toluene) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Yields >70% are achievable with stoichiometric control and slow reagent addition .

Basic: What spectroscopic techniques are recommended for structural elucidation of this compound?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methylthiophen vs. chlorophenyl signals) and confirms regioselectivity .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

- X-ray Crystallography : Resolves stereochemical ambiguities; used in studies of analogous compounds to validate bond angles and packing motifs .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or mass spectra often arise from:

- Solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting proton signals).

- Isomeric impurities (e.g., incomplete chlorination leading to positional isomers).

- Solution vs. solid-state data : Cross-validate with XRD for crystal structure confirmation. Adjust acquisition parameters (e.g., relaxation delays in NMR) to enhance signal clarity .

Advanced: What computational methods are used to predict the reactivity of this compound, and how do they guide experimental design?

- Density Functional Theory (DFT) : Models electron density to predict sites for nucleophilic/electrophilic attack (e.g., carbonyl group reactivity) .

- Molecular Docking : Screens interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

- ADMET Prediction : Estimates bioavailability and toxicity using software like SwissADME, reducing trial-and-error in pharmacological studies .

Advanced: How does the compound interact with biological targets, and what assays are used to evaluate its activity?

- Enzymatic Assays : Measures inhibition of kinases or proteases via fluorescence-based kinetic studies (e.g., IC₅₀ determination) .

- In Silico Binding Studies : Molecular dynamics simulations assess binding stability with targets like G-protein-coupled receptors .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) quantify antiproliferative effects, with EC₅₀ values correlated to structural modifications .

Basic: What are the key physicochemical properties affecting solubility and stability during storage?

- LogP : ~2.8 (predicted), indicating moderate lipophilicity; solubility enhanced in DMSO or ethanol .

- pKa : The carbonyl group (pKa ~14) remains unprotonated under physiological conditions.

- Thermal Stability : Decomposes above 200°C; store at −20°C under desiccation to prevent hydrolysis .

Advanced: What strategies mitigate side reactions (e.g., over-chlorination) during synthesis?

- Low-Temperature Control : Maintain reaction at 0–5°C during chlorination to limit polychlorinated byproducts .

- Catalytic Additives : Use Lewis acids (e.g., AlCl₃) to direct regioselectivity in Friedel-Crafts steps .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from dimers or oxidized residues .

Basic: How is purity assessed, and what common impurities arise during synthesis?

- HPLC/GC-MS : Detects residual solvents (e.g., DCM) and unreacted starting materials.

- TLC Monitoring : Rf values tracked using UV/iodine staining during reaction progression.

- Common Impurities :

- Positional Isomers : 3-chlorophenyl derivatives due to incomplete regiocontrol .

- Oxidation Products : Sulfoxide forms of the thiophene ring under aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.